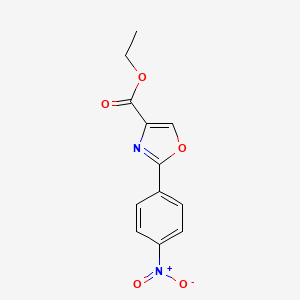

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLOOVCJFBYWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508815 | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78979-63-2 | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate: A Versatile Heterocyclic Scaffold

[1]

Executive Summary

This compound represents a strategic "push-pull" heterocyclic system.[1] The electron-withdrawing nitro group at the para-position of the phenyl ring, coupled with the oxazole core and the ester functionality, creates a unique electronic profile. This molecule serves as a pivotal intermediate in the synthesis of fluorescent probes , antimicrobial agents , and kinase inhibitors .[1] Its modular structure allows for divergent functionalization—reduction of the nitro group yields an aniline donor, while hydrolysis of the ester provides a carboxylic acid for peptidomimetic coupling.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a central 1,3-oxazole ring substituted at the C2 position with a 4-nitrophenyl group and at the C4 position with an ethyl carboxylate moiety.[1]

-

Oxazole Core: A planar, aromatic heterocycle acting as a linker.[1] The oxygen atom contributes to solubility and H-bond acceptance, while the nitrogen is a weak base.[1]

-

Nitro Group (

): A strong electron-withdrawing group (EWG) that deactivates the phenyl ring but facilitates specific reductions.[1] It also quenches fluorescence in certain derivatives until reduced.[1] -

Ethyl Ester (

): Provides a handle for further synthetic elaboration (hydrolysis, amidation, reduction) and modulates lipophilicity (LogP).[1]

Physicochemical Properties (Predicted/Typical)

Note: Exact experimental values depend on solvent and purity; ranges below are typical for this class of 2,4-disubstituted oxazoles.

| Property | Value / Description | Significance |

| Formula | Molecular Weight: ~262.22 g/mol | |

| Appearance | Pale yellow to tan solid | Nitro compounds often exhibit yellow coloration due to |

| Melting Point | 130–145 °C (Typical range) | High crystallinity due to |

| Solubility | DMSO, DMF, DCM, Ethyl Acetate | Poor solubility in water; moderate in alcohols.[1] |

| LogP | ~2.5 – 3.0 | Lipophilic enough for cell permeability; requires formulation for aqueous bioassays. |

| Distinctive singlet at C5 of the oxazole ring is the diagnostic peak. |

Synthetic Pathways & Mechanistic Insight[2]

The most robust method for synthesizing 2,4-disubstituted oxazoles is the condensation of an amide with an

Protocol: Condensation of 4-Nitrobenzamide and Ethyl Bromopyruvate[1]

Mechanism:

-

Nucleophilic Attack: The amide nitrogen attacks the ketone carbonyl of ethyl bromopyruvate.[1]

-

Cyclization: The amide oxygen attacks the carbon bearing the bromide (intramolecular

).[1] -

Dehydration: Loss of water aromatizes the system to form the oxazole.[1]

Step-by-Step Methodology:

-

Reagents:

-

Procedure:

-

Dissolve 4-nitrobenzamide (10 mmol) in absolute ethanol (50 mL).

-

Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

-

Critical Step: Heat the reaction mixture to reflux (

) for 6–12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] -

Observation: The reaction often turns from a suspension to a clear solution, then precipitates the product upon cooling.

-

-

Workup:

Visualization: Synthetic Workflow

Figure 1: The condensation pathway for the synthesis of the oxazole core.[1]

Reactivity & Functionalization

This scaffold is a "divergent intermediate."[1] The nitro group and the ester group can be modified independently to access a wide chemical space.[1]

Nitro Group Reduction (The "Donor" Switch)

Converting the electron-withdrawing nitro group to an electron-donating amine is essential for synthesizing fluorescent dyes or coupling to other pharmacophores.[1]

-

Method A (Catalytic Hydrogenation):

(balloon), 10% Pd/C, MeOH.[1] -

Method B (Chemical Reduction): Iron powder,

, EtOH/-

Pros: Chemoselective; leaves the ester and oxazole ring intact.[1]

-

Ester Hydrolysis (The "Coupling" Switch)

To use this molecule in peptidomimetics, the ester must be converted to the free acid.

-

Protocol: LiOH (2 equiv), THF/

(3:1), RT, 2 h. -

Workup: Acidify carefully with 1M HCl to pH 3–4 to precipitate the carboxylic acid.[1] Avoid strong mineral acids at high temps to prevent decarboxylation.[1]

Visualization: Divergent Functionalization

Figure 2: Divergent synthetic pathways for functionalizing the core scaffold.

Therapeutic & Material Applications

Medicinal Chemistry

The 2,4-disubstituted oxazole motif is a privileged structure in drug discovery.[1]

-

Antimicrobial Activity: Analogs of 2-phenyl-oxazole-4-carboxylates have shown efficacy against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[1] The nitro group often acts as a prodrug moiety in antitubercular agents.[1]

-

Kinase Inhibition: The oxazole nitrogen and the carbonyl oxygen of the ester/amide can form a "hinge-binding" motif in kinase active sites (e.g., VEGFR, GSK-3

).[1] -

Anti-inflammatory: Derivatives synthesized from this core have been explored as COX-2 inhibitors.[1]

Materials Science

References

-

Robinson-Gabriel Synthesis: Turchi, I. J., & Dewar, M. J. (1975).[1] "The Chemistry of Oxazoles." Chemical Reviews, 75(4), 389–437.[1]

-

Antimicrobial Oxazoles: Kakkar, S., & Narasimhan, B. (2019).[1][3] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 13,[3] 16.

-

Synthesis Protocol (Analogous): Connell, R. D., et al. (1989).[1] "Efficient synthesis of 2,4-disubstituted oxazoles." Journal of Organic Chemistry, 54(14), 3359-3363.[1]

-

Bioactivity (Apoptosis): Zhang, H. Z., et al. (2006).[1][4] "Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers." Bioorganic & Medicinal Chemistry Letters, 16(17), 4554-4558.[1][4]

Sources

- 1. N-ethyl-4-nitrobenzamide | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxazole Scaffold: Synthetic Architectures, Electronic Properties, and Medicinal Utility

[1]

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—represents a cornerstone scaffold in modern medicinal chemistry and materials science.[1][2][3] Unlike its reduced congeners (oxazolines) or isomeric siblings (isoxazoles), the oxazole ring possesses a unique aromatic profile characterized by low basicity (

Structural & Electronic Properties[1][5][6][7]

To effectively deploy oxazoles in drug discovery, one must understand the electronic causality that governs their reactivity and binding.[4]

Electronic Distribution and Basicity

The oxazole ring is aromatic, adhering to Hückel’s rule with 6

-

Basicity: Oxazole is a weak base.[1][4][6][7] The lone pair on the nitrogen atom is

hybridized and orthogonal to the -

Reactivity Profile:

-

C2 Position: The most acidic site (due to inductive effects of both heteroatoms).[4] Susceptible to deprotonation by strong bases (e.g., n-BuLi) for lithiation, but also prone to nucleophilic attack which can lead to ring opening.[4]

-

C5 Position: The most electron-rich carbon, favored for electrophilic aromatic substitution (EAS), though EAS often requires activating groups on the ring.

-

Diels-Alder Reactivity: Unlike many aromatics, oxazoles possess sufficient diene character to participate in Diels-Alder reactions with electron-deficient alkynes, often followed by retro-Diels-Alder extrusion of oxygen to yield furans or pyridines (The Kondrat'eva reaction).[4]

-

Quantitative Properties Table

| Property | Value/Description | Relevance to MedChem |

| Hybridization | Mimics peptide bond geometry (bioisostere).[4] | |

| Remains uncharged at physiological pH (7.4).[4] | ||

| Dipole Moment | ~1.50 D | Influences solubility and orientation in binding pockets.[4] |

| LogP (Parent) | ~0.12 | Low lipophilicity contribution compared to phenyl rings.[4] |

| Bond Length (C2=N3) | 1.29 Å | Similar to amide C=O bond length (1.23 Å).[4] |

Synthetic Architectures

Synthesis of the oxazole core usually follows two distinct logics: Cyclization of acyclic precursors (Classical) or Cycloaddition/Modular assembly (Modern).[4]

The Robinson-Gabriel Synthesis (Cyclodehydration)

This is the most robust method for generating 2,5-disubstituted oxazoles. It involves the intramolecular cyclization of 2-acylaminoketones.[4]

-

Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration.

-

Reagents: Historically

or -

Critical Insight: The success of this reaction often hinges on the enolizability of the ketone. Non-enolizable ketones may require harsher dehydration conditions.[4]

The Van Leusen Synthesis (TosMIC Chemistry)

For 5-substituted oxazoles or 4,5-disubstituted derivatives, the reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC) is the gold standard.

-

Mechanism: Base-induced addition of TosMIC to the aldehyde, followed by cyclization and elimination of the tosyl group (leaving group).[3]

-

Advantage: It preserves sensitive functional groups that might not survive the acidic conditions of Robinson-Gabriel.[4]

Synthesis Logic Diagram

The following diagram maps the decision tree for selecting a synthetic route based on the desired substitution pattern.

Figure 1: Strategic selection of synthetic methodologies based on oxazole substitution patterns.

Medicinal Chemistry & Bioisosterism[7][11][12][13][14]

The oxazole ring is frequently employed as a non-classical bioisostere for amide bonds and esters .[4][8]

Amide Bioisosterism

The 1,3-disposition of the heteroatoms mimics the hydrogen bond acceptor capabilities of the amide carbonyl (via N3) and the geometric planarity of the peptide bond.

-

Geometry: The C2-N3 bond distance (1.29 Å) approximates the peptide bond, holding substituents in a fixed orientation.

-

Metabolic Stability: Unlike amides, oxazoles are resistant to peptidases and esterases.[4] However, researchers must monitor CYP450 inhibition , as the nitrogen lone pair can coordinate with the heme iron of metabolic enzymes (though less avidly than imidazole).

Case Studies in Drug Development

-

Oxaprozin (Daypro): An NSAID where the oxazole ring provides a rigid scaffold linking two phenyl rings, mimicking the arachidonic acid transition state while improving half-life.[4]

-

Mubritinib: A tyrosine kinase inhibitor utilizing the oxazole to enforce a specific conformation required for ATP-binding pocket occupancy.[4]

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacological roles of the oxazole core.

Experimental Protocol: Robinson-Gabriel Cyclization

Objective: Synthesis of 2,5-diphenyl-1,3-oxazole via cyclodehydration.

Rationale: This protocol utilizes

Materials

- -Benzamidocetophenone (2-acylaminoketone precursor): 1.0 equiv.[4]

-

Phosphorus Oxychloride (

): 3.0 equiv.[4] -

Toluene (Anhydrous): Solvent (0.5 M concentration).[4]

-

Pyridine: 0.1 equiv (Catalyst/Acid scavenger).[4]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

or Ar).[4] -

Dissolution: Charge the flask with

-Benzamidocetophenone (e.g., 5.0 g) and anhydrous toluene (40 mL). Stir until suspended. -

Reagent Addition: Add pyridine (catalytic amount) followed by the slow, dropwise addition of

. Caution: Exothermic reaction.[4] -

Reaction: Heat the mixture to reflux (

) for 2–4 hours. -

Quenching (Critical Step): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/water (100 mL) with vigorous stirring to hydrolyze excess

. Safety: Generates HCl gas and heat. -

Workup: Neutralize the aqueous layer with saturated

solution until pH ~8. Extract with Ethyl Acetate ( -

Purification: Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (

References

-

Robinson-Gabriel Mechanism & Scope: Turchi, I. J. (1981).[4] "The Chemistry of Oxazoles." Industrial & Engineering Chemistry Product Research and Development. Link[4]

-

Van Leusen Synthesis: Van Leusen, A. M., et al. (1972).[4][9] "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition to aldehydes."[4] Tetrahedron Letters. Link

-

Oxazole Bioisosterism: Meanwell, N. A. (2011).[4] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link[4]

-

Oxaprozin Pharmacology: Greenblatt, D. J., et al. (1985).[4] "Oxaprozin pharmacokinetics in the elderly." British Journal of Clinical Pharmacology. Link

-

C-H Activation of Oxazoles: Gulevich, A. V., et al. (2013).[4] "Transition Metal-Mediated Direct C–H Functionalization of Heteroarenes." Chemical Reviews. Link[4]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Oxazole - Wikipedia [en.wikipedia.org]

- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole [chemeurope.com]

- 7. Oxazole | 288-42-6 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]

A Researcher's In-Depth Guide to the Preliminary Biological Screening of Novel Oxazole Carboxylates

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preliminary biological screening of novel oxazole carboxylates. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.[1] This guide eschews a rigid template, instead offering a logically structured narrative that delves into the causality behind experimental choices, ensuring scientific integrity and providing actionable, field-proven insights.

Section 1: The Rationale for Screening Oxazole Carboxylates

The oxazole nucleus is a cornerstone in the development of new therapeutic agents due to its ability to interact with a diverse range of biological targets.[1][2] Oxazole derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The inclusion of a carboxylate moiety can further enhance the molecule's pharmacokinetic and pharmacodynamic properties, making this class of compounds particularly promising for drug discovery. The preliminary biological screening detailed herein is designed to efficiently identify and characterize the therapeutic potential of these novel chemical entities.

Section 2: Foundational In Vitro Screening Cascade

A tiered approach to in vitro screening is essential for the efficient evaluation of novel oxazole carboxylates. This cascade begins with broad cytotoxicity assessments, followed by more specific assays based on the initial findings.

General Cytotoxicity Assessment: The First Gatekeeper

The initial step in evaluating any new compound is to determine its potential for inducing cell death. This is crucial for identifying a therapeutic window and for guiding the concentration ranges in subsequent, more specific assays.[5][6]

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]

-

Step 1: Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

-

Step 2: Compound Treatment: Treat the cells with a range of concentrations of the novel oxazole carboxylates for a specified duration (e.g., 24, 48, or 72 hours).[8]

-

Step 3: MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]

-

Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[10]

-

Step 5: Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.[10]

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of cell mass.[11]

-

Step 1: Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Step 2: Cell Fixation: Gently fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C.[12]

-

Step 3: Staining: Stain the fixed cells with 0.04% SRB solution for 30 minutes at room temperature.

-

Step 4: Washing: Remove unbound dye by washing with 1% acetic acid.[12]

-

Step 5: Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[12]

-

Step 6: Absorbance Reading: Measure the absorbance at approximately 510-540 nm.[12]

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Oxazole Carboxylate Derivative 1 | MCF-7 (Breast Cancer) | MTT | 48 | 12.12 ± 0.54[13] |

| Oxazole Carboxylate Derivative 2 | T-47D (Breast Cancer) | MTT | 48 | 10.10 ± 0.4[13] |

| Oxazole Carboxylate Derivative 3 | MDA-MB-231 (Breast Cancer) | MTT | 48 | 9.59 ± 0.7[13] |

| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel (Average) | SRB | 48 | 5.37[14][15] |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Caption: A simplified MAPK/ERK signaling pathway with potential points of inhibition.

Section 4: Concluding Remarks and Future Directions

This guide has outlined a systematic and robust approach to the preliminary biological screening of novel oxazole carboxylates. The causality behind the selection of each assay is rooted in the established pharmacological potential of the oxazole scaffold. By following this tiered screening cascade, researchers can efficiently identify compounds with promising cytotoxic, antimicrobial, anti-inflammatory, or antioxidant activities. Positive hits from this preliminary screening warrant further investigation, including more detailed mechanistic studies, in vivo efficacy testing, and pharmacokinetic profiling, to fully elucidate their therapeutic potential.

References

-

Abdelall, E. K., et al. (2017). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. [Link]

-

Adachi, J., et al. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]

-

Asati, V., et al. (2018). Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives. PubMed. [Link]

-

Atarod, E., et al. (2025). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. [Link]

-

A.S. Al-Hussain, S., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. PMC. [Link]

-

B.S. Chhikara, et al. (2025). 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. ResearchGate. [Link]

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Pilyo, S. G., et al. (2020). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Pharmacia. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

-

F. Al-Omary, et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. [Link]

-

S. G. Pilyo, et al. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]

-

Kulkarni, S., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]

-

Kumar, D., et al. (2019). Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant. Research Journal of Pharmacy and Technology. [Link]

-

Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Jakhmola, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Reviews. [Link]

-

Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

-

Putri, C. O., & Cahyana, A. H. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. AIP Conference Proceedings. [Link]

-

Sabt, A., et al. (2021). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. MDPI. [Link]

-

Mohan, C. D., et al. (2018). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology. [Link]

-

Kuş, C., et al. (2017). Synthesis and Antioxidant Properties of New Oxazole-5(4 H)-one Derivatives. PubMed. [Link]

-

S. P. Sah, et al. (2021). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. PMC. [Link]

-

Świątek, P., et al. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PMC. [Link]

-

A. Telehoiu, et al. (2020). MIC (mg/mL) values for the compounds 4a-c, 5a-d.. ResearchGate. [Link]

-

Activities of Oxadiazole Antibacterials against Staphylococcus aureus and Other Gram-Positive Bacteria. (2017). PMC. [Link]

-

Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2019). PMC. [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. (2017). PMC. [Link]

-

Al-Ghorbani, M., et al. (2015). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Scientific & Academic Publishing. [Link]

-

Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. (n.d.). ResearchGate. [Link]

-

International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. [Link]

-

NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

-

Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. (2025). PubMed. [Link]

-

Ferric reducing anti-oxidant power assay in plant extract. (2016). SciSpace. [Link]

-

Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

-

Da-Ta Biotech. (2024). Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. [Link]

-

Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (2017). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Synthesis and Antioxidant Properties of New Oxazole-5(4 H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. iris.unime.it [iris.unime.it]

- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Cyclooxygenase-2 Inhibition, Anti-inflammatory Evaluation and Docking Study of Substituted-N-(3,4,5-trimethoxyphenyl)-benzo[d]oxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Bioreductive & Intercalative Dynamics of Nitrophenyl Oxazoles

This guide provides an in-depth technical analysis of the theoretical and validated mechanisms of action (MoA) for Nitrophenyl Oxazoles . It is designed for researchers in medicinal chemistry and pharmacology, focusing on the dichotomy between their bioreductive "warhead" activity in infectious diseases and their microtubule-destabilizing properties in oncology.

Technical Guide & Mechanistic Whitepaper

Executive Summary: The Dual-Function Scaffold

Nitrophenyl oxazoles represent a privileged scaffold in drug discovery due to their ability to exploit two distinct biological vulnerabilities depending on the target pathogen or cell type:

-

Infectious Disease (TB/Anaerobes): They function as bioreductive prodrugs . The nitro group (

) acts as a "warhead," requiring enzymatic activation (typically by F420-dependent nitroreductases) to generate cytotoxic reactive nitrogen species (RNS) and radicals. -

Oncology: They function as tubulin polymerization inhibitors .[1] The rigid oxazole linker positions the phenyl rings to occupy the colchicine-binding site of

-tubulin, arresting the cell cycle at the G2/M phase.

This guide dissects the chemical causality of these mechanisms, supported by experimental validation protocols.

Mechanism A: Bioreductive Activation (Antimicrobial/Antitubercular)

Primary Application: Mycobacterium tuberculosis (M.tb) and anaerobic bacteria.

The defining feature of the nitrophenyl moiety is its high redox potential. In aerobic hosts (humans), the nitro group is stable. However, in organisms expressing specific nitroreductases (e.g., Ddn in M.tb), the compound undergoes a "suicide activation."

The F420-Dependent Cascade

Unlike standard antibiotics that inhibit an enzyme directly, nitrophenyl oxazoles are prodrugs. The theoretical mechanism follows a Single Electron Transfer (SET) pathway:

-

Enzymatic Recognition: The nitrophenyl oxazole binds to the active site of a deazaflavin-dependent nitroreductase (Ddn).

-

Hydride Transfer: The enzyme utilizes the reduced cofactor

to transfer a hydride (or sequential electrons) to the nitro group. -

Radical Anion Formation: The

group is reduced to a nitro-radical anion ( -

The Bifurcation Point (Critical Step):

-

Pathway A (Futile Cycling - Aerobic): In the presence of

, the electron is transferred to oxygen, generating superoxide anions ( -

Pathway B (Bioactivation - Anaerobic/Microaerophilic): Under low oxygen (granuloma conditions), the radical anion is further reduced to a nitroso (

) and subsequently a hydroxylamine (

-

Downstream Lethality

The reactive intermediates generated in Pathway B drive the bactericidal effect:

-

DNA Damage: Hydroxylamine intermediates can undergo esterification and degrade into nitrenium ions, which form covalent adducts with guanine residues in bacterial DNA, leading to strand breaks.

-

Respiratory Poisoning: Released nitric oxide (NO) binds to cytochrome oxidases, collapsing the proton motive force (PMF).

-

Mycolic Acid Inhibition: Evidence suggests that specific nitrophenyl oxazole metabolites may inhibit mycolic acid biosynthesis, preventing cell wall maintenance.

Visualization: The Bioreductive Pathway

The following diagram illustrates the chemical transformation and the critical "Futile Cycle" vs. "Toxic Activation" decision point.

Caption: Figure 1. The bifurcation of nitrophenyl oxazole activation. Efficacy depends on avoiding the aerobic futile cycle to access the cytotoxic hydroxylamine pathway.

Mechanism B: Tubulin Inhibition (Oncology)

Primary Application: Antiproliferative agents against solid tumors.

In non-infectious contexts, the nitrophenyl oxazole scaffold acts via a completely different mechanism: Microtubule Destabilization .

Pharmacophore Geometry

The 1,3-oxazole ring serves as a bioisostere for the cis-double bond found in Combretastatin A-4 (a potent natural tubulin inhibitor).

-

Binding Site: The Colchicine Binding Site on

-tubulin.[2] -

Structural Requirement: A 2,4- or 2,5-disubstituted oxazole ring holds two phenyl rings (one being the nitrophenyl) at a specific dihedral angle (approx 50-60°).

-

Action: This steric bulk prevents the curved-to-straight conformational change required for tubulin dimers to polymerize into microtubules.

Cellular Consequence[3]

-

G2/M Arrest: Without microtubules, the mitotic spindle cannot form.

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation, leading to programmed cell death.

Experimental Validation Protocols

To confirm the mechanism of action for a new nitrophenyl oxazole derivative, the following self-validating experimental workflows are required.

Protocol A: Confirming Radical Generation (ESR)

Objective: Prove that the compound generates free radicals upon enzymatic reduction. Method: Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping.

-

Reagents: Prepare reaction mix with 1 mM Nitrophenyl Oxazole, 50 µM Ferredoxin:NADP+ oxidoreductase (or bacterial lysate), and NADPH.

-

Spin Trap: Add DMPO (5,5-dimethyl-1-pyrroline N-oxide) at 100 mM. DMPO reacts with transient radicals to form stable adducts.

-

Measurement: Transfer to a quartz flat cell. Record spectra at room temperature (X-band, 9.8 GHz).

-

Validation:

-

Signal: A characteristic 1:2:2:1 quartet indicates DMPO-OH adducts (trapped hydroxyl radical) or specific hyperfine splitting for nitro-radicals.

-

Control: Addition of Superoxide Dismutase (SOD) should quench the signal if the radical is superoxide-derived.

-

Protocol B: Cyclic Voltammetry (Redox Potential)

Objective: Determine if the reduction potential (

-

Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

-

Solvent: Anhydrous DMF with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).

-

Scan: Sweep from 0V to -2.0V at scan rates of 50, 100, and 200 mV/s.

-

Analysis: A reversible first wave indicates stable radical anion formation. An irreversible wave suggests rapid chemical decay (e.g., to nitroso), correlating with higher biological toxicity.

Protocol C: Tubulin Polymerization Assay (Fluorescence)

Objective: Distinguish between DNA-targeting and Tubulin-targeting mechanisms.

-

Reagent: Purified porcine brain tubulin (>99%) in PEM buffer containing GTP and DAPI (fluorescence reporter).

-

Incubation: Add compound (1-10 µM) to tubulin at 37°C.

-

Kinetics: Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins.

-

Result:

Summary of Quantitative SAR Trends

The following table summarizes how structural modifications to the Nitrophenyl Oxazole core shift the mechanism between antibacterial and anticancer activity.

| Structural Feature | Effect on Antibacterial Activity (TB) | Effect on Anticancer Activity (Tubulin) | Mechanistic Rationale |

| Nitro Position | Para ( | Meta ( | Para-nitro facilitates easier reduction ( |

| Oxazole Substitution | 2-aryl-5-nitro substitution | 2,4-diaryl or 2,5-diaryl substitution | Steric bulk at C4/C5 hinders nitroreductase access but enhances tubulin binding. |

| Lipophilicity (LogP) | Optimal range: 2.5 - 3.5 | Optimal range: 3.0 - 4.5 | TB requires cell wall penetration; Tubulin targets are cytosolic. |

| Electronic Effects | Electron-withdrawing groups (EWG) on phenyl ring increase potency | Electron-donating groups (OMe) on auxiliary phenyl ring increase potency | EWGs raise reduction potential (easier to reduce); OMe groups mimic colchicine. |

Experimental Workflow Diagram

This diagram outlines the logical flow for characterizing a new nitrophenyl oxazole lead.

Caption: Figure 2.[2][5] Decision tree for characterizing nitrophenyl oxazoles based on phenotypic selectivity.

References

-

Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. Source: PMC (National Institutes of Health) [Link] Relevance: Establishes the specific SAR for oxazole-based anti-TB agents and the role of the oxazole ring in potency.

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Source: PMC (National Institutes of Health) [Link] Relevance: Authoritative review on the enzymatic mechanisms of nitroreduction (Type I vs Type II) and radical generation.

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Source: PubMed [Link] Relevance: Details the tubulin-binding mechanism of oxazole derivatives in oncology.

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes. Source: PubMed [Link] Relevance: Explains the thermodynamics of single-electron transfer (SET) essential for the "warhead" mechanism.

-

Antimicrobial Activity of Nitroaromatic Derivatives. Source: Encyclopedia MDPI [Link] Relevance: Provides the broader context of nitro-containing heterocycles in infectious disease treatment.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. droracle.ai [droracle.ai]

- 4. The Diaryl Oxazole PC-046 is a Tubulin-Binding Agent with Experimental Anti-Tumor Efficacy in Hematologic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate

Introduction: The Significance of the Oxazole Scaffold

Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This structural motif is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active compounds.[1][2] The oxazole core is associated with a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1] Consequently, the development of robust and efficient synthetic methodologies for producing functionalized oxazoles, such as Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate, is of paramount importance for researchers in drug discovery and development.[1]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via a copper(I)-catalyzed tandem reaction. This method offers high efficiency and operational simplicity, utilizing readily available starting materials.[3]

Synthetic Strategy and Mechanistic Overview

The most direct and efficient pathway for the synthesis of 2,4-disubstituted oxazoles involves the reaction of an aldehyde with ethyl isocyanoacetate.[1][3] This approach is particularly attractive due to its atom economy and the commercial availability of the starting materials.[3] While classical methods like the Robinson-Gabriel synthesis exist, they often require the preparation of specialized precursors like 2-acylamino-ketones.[4][5][6]

The selected protocol involves a copper(I)-catalyzed tandem reaction between 4-nitrobenzaldehyde and ethyl isocyanoacetate. This cascade process combines the initial cycloaddition to form an oxazoline intermediate and a subsequent oxidative dehydroaromatization into a single, efficient operation.[3]

Causality of Reagent Selection:

-

4-Nitrobenzaldehyde: The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, promoting the initial nucleophilic attack.[7]

-

Ethyl Isocyanoacetate: This is a versatile and reactive building block for constructing the oxazole-4-carboxylate core.[1]

-

Copper(I) Bromide (CuBr): An inexpensive and effective catalyst that facilitates the crucial oxidative aromatization step.[1][3]

-

1,4-Diazabicyclo[2.2.2]octane (DABCO): Functions as a non-nucleophilic base to deprotonate the α-carbon of ethyl isocyanoacetate, generating the active nucleophile.

-

Oxygen (O₂): Serves as a green and readily available terminal oxidant for the aromatization of the oxazoline intermediate.[3]

Proposed Reaction Mechanism:

The reaction is believed to proceed through the following steps:

-

Deprotonation: DABCO abstracts a proton from the α-carbon of ethyl isocyanoacetate to form a nucleophilic intermediate.

-

Nucleophilic Attack: The resulting carbanion attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde.

-

Cyclization: The intermediate undergoes an intramolecular cyclization to form a 4,5-dihydrooxazole (oxazoline) ring.

-

Oxidative Aromatization: The Cu(I) catalyst, in the presence of molecular oxygen, facilitates the oxidation of the oxazoline intermediate, leading to the formation of the aromatic oxazole ring and the final product.

Caption: Proposed mechanism for the copper-catalyzed synthesis of the target oxazole.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.

3.1. Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Quantity | CAS No. |

| 4-Nitrobenzaldehyde | 151.12 | 1.0 | 1.0 | 151 mg | 555-16-8 |

| Ethyl Isocyanoacetate | 113.11 | 1.5 | 1.5 | 170 mg (0.15 mL) | 2999-46-4 |

| Copper(I) Bromide (CuBr) | 143.45 | 0.1 | 0.1 | 14.3 mg | 7787-70-4 |

| DABCO | 112.17 | 2.0 | 2.0 | 224 mg | 280-57-9 |

| Toluene (anhydrous) | - | - | - | 3.0 mL | 108-88-3 |

| Oxygen | - | - | - | 1 Balloon | 7782-44-7 |

| Silica Gel | - | - | - | As needed | 7631-86-9 |

| Hexanes | - | - | - | As needed | 110-54-3 |

| Ethyl Acetate | - | - | - | As needed | 141-78-6 |

3.2. Equipment

-

10 mL Schlenk tube with a magnetic stir bar

-

Magnetic stirrer with heating plate

-

Syringes (1 mL)

-

Oxygen-filled balloon with needle

-

Vacuum line

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for column chromatography

3.3. Step-by-Step Synthesis Procedure

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

Using Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate as a synthetic intermediate

Application Note: Synthetic Utility of Ethyl 2-(4-nitrophenyl)oxazole-4-carboxylate

Executive Summary

This compound (CAS: 13305-99-2) serves as a high-value "bifunctional pharmacophore scaffold" in medicinal chemistry. Its structural utility lies in its orthogonality: the C4-ester provides an electrophilic handle for fragment coupling, while the C2-(4-nitrophenyl) moiety acts as a masked aniline, enabling late-stage diversification via reduction and functionalization.

This guide details the protocols for synthesizing, handling, and utilizing this intermediate to access bioactive 2,4-disubstituted oxazole libraries, which are privileged structures in kinase inhibitors, antibiotics (e.g., organophosphinate analogs), and anti-inflammatory agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| IUPAC Name | Ethyl 2-(4-nitrophenyl)-1,3-oxazole-4-carboxylate |

| Molecular Formula | C₁₂H₁₀N₂O₅ |

| Molecular Weight | 262.22 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in Water |

| Key Functionalities | Nitro (reducible), Ester (hydrolyzable), Oxazole C5 (C-H activation potential) |

Synthetic Pathways & Logic

The utility of this molecule is best understood through a divergent synthesis map. The central scaffold can be expanded in two distinct directions ("Head" and "Tail" modification).

Figure 1: Divergent synthetic workflow. The central scaffold (Blue) allows for orthogonal modification of the ester (Yellow, Top) or the nitro group (Yellow, Bottom).

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (Hantzsch Condensation)

Rationale: The direct condensation of 4-nitrobenzamide with ethyl bromopyruvate is the most atom-economical route to the 2,4-disubstituted oxazole core.

Reagents:

-

4-Nitrobenzamide (1.0 equiv)

-

Ethyl bromopyruvate (1.1 equiv)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (sat. aq.)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzamide (10 mmol) in anhydrous ethanol (50 mL).

-

Addition: Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool the reaction to room temperature. The product often precipitates directly. If not, concentrate the solvent to ~20% volume.

-

Neutralization: Pour the residue into ice-cold saturated NaHCO₃ solution to neutralize HBr byproducts.

-

Isolation: Filter the solid, wash with cold water (3x) and cold ethanol (1x). Recrystallize from ethanol/DMF if necessary.

Validation:

-

1H NMR (DMSO-d6): Look for the diagnostic oxazole C5 proton singlet around δ 8.9–9.1 ppm.

Protocol B: Chemoselective Nitro Reduction

Rationale: Reducing the nitro group while preserving the ester requires controlled conditions. While catalytic hydrogenation is standard, the Iron/Ammonium Chloride method is often preferred in diversity-oriented synthesis because it tolerates halogens (if present elsewhere) and prevents transesterification.

Reagents:

-

This compound (1.0 equiv)

-

Iron powder (5.0 equiv, <10 micron particle size)

-

Ammonium chloride (5.0 equiv)

-

Ethanol/Water (4:1 ratio)

Procedure:

-

Suspension: Suspend the nitro-oxazole (5 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Activation: Add NH₄Cl and Iron powder.

-

Reaction: Heat to vigorous reflux (80°C) for 2–4 hours. The reaction mixture will turn brown/rust colored.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate to dryness.

-

Extraction: Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Critical Checkpoint: The product, Ethyl 2-(4-aminophenyl)oxazole-4-carboxylate, is oxidation-sensitive. Use immediately or store under Argon at -20°C.

Protocol C: Ester Hydrolysis (Saponification)

Rationale: Accessing the carboxylic acid allows for amide coupling.[1] Lithium Hydroxide (LiOH) is preferred over NaOH/KOH as it is less likely to induce ring-opening of the oxazole under mild conditions.

Reagents:

-

This compound[2]

-

LiOH·H₂O (2.5 equiv)

-

THF/Water (3:1)

Procedure:

-

Solvation: Dissolve the ester in THF.

-

Hydrolysis: Add a solution of LiOH in water dropwise at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 4 hours.

-

Acidification: Carefully acidify to pH 3–4 using 1N HCl. Do not use strong mineral acids at high concentrations to avoid decarboxylation.

-

Isolation: The carboxylic acid usually precipitates. Filter and dry under vacuum.

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

The 2,4-disubstituted oxazole mimics the adenine binding mode in ATP-competitive inhibitors.

-

Strategy: Use Protocol B to generate the amine, then couple with pyrimidine or quinazoline halides to create "hinge-binder" motifs.

Antibacterial Agents (FtsZ Inhibitors)

Oxazole derivatives have shown efficacy in inhibiting FtsZ (bacterial cell division protein).[3]

-

Strategy: Use Protocol C (Hydrolysis) followed by coupling with substituted benzylamines. The rigidity of the oxazole ring positions the phenyl groups to occupy hydrophobic pockets in the target protein.

C-H Activation (Late-Stage Functionalization)

The C5 position of the oxazole ring is susceptible to Pd-catalyzed direct arylation.

-

Reaction Condition: Pd(OAc)₂, PPh₃, Cs₂CO₃, Aryl Bromide, in Toluene at 110°C.

-

Utility: This allows for the introduction of a third diversity element without pre-functionalizing the starting material.

References

-

Hantzsch Oxazole Synthesis & General Methodology

- Title: Synthesis and antibacterial activity of 2,4-disubstituted oxazoles.

- Source:European Journal of Medicinal Chemistry / ResearchG

-

URL:[Link]

-

Nitro Reduction Protocols

- Title: Reduction of Nitro Compounds - Common Conditions and Mechanisms.

- Source: Common Organic Chemistry / BenchChem.

-

URL:[Link]

-

Oxazole C-H Activation

- Title: Environmentally Benign Arylations of 5-Membered Ring Heteroarenes by Pd-Catalyzed C-H Bonds Activ

- Source:ChemSusChem / ResearchG

-

URL:[Link]

-

Copper-Catalyzed Synthesis (Alternative Route)

Sources

Application Note: Precision Profiling of Oxazole Derivatives as Enzyme Inhibitors

Introduction: The Oxazole Scaffold in Chemical Biology

The 1,3-oxazole ring is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in inhibitors targeting kinases (e.g., VEGFR, MAPK), cyclooxygenases (COX-2), and proteases. Its planar, aromatic nature allows it to participate in

However, the physicochemical properties that make oxazoles potent binders—specifically their lipophilicity and conjugated electron systems—introduce unique challenges in assay development. This guide moves beyond standard screening protocols to address the specific nuances of working with oxazole libraries, focusing on distinguishing true enzymatic inhibition from assay artifacts such as autofluorescence and colloidal aggregation.

Mechanistic Basis of Inhibition

ATP-Competitive Kinase Inhibition

In kinase research, oxazole derivatives predominantly function as Type I or Type I½ inhibitors .

-

Binding Mode: The oxazole ring typically occupies the adenine-binding pocket. The ring nitrogen forms a hydrogen bond with the "hinge region" backbone of the kinase.[1]

-

Selectivity: Substituents at the C2 and C5 positions extend into the hydrophobic "back pocket" or the solvent-exposed region, imparting selectivity between homologous kinases (e.g., VEGFR2 vs. EGFR).

Substrate Competition (COX-2)

In Cyclooxygenase-2 (COX-2) inhibition, oxazoles (e.g., oxaprozin analogues) bind to the hydrophobic channel of the active site. The oxazole ring restricts the entry of arachidonic acid, functioning as a reversible competitive inhibitor.

Critical Pre-Assay Validation: The "False Positive" Trap

WARNING: Oxazole derivatives are structurally related to scintillators (e.g., POPOP). Many exhibit intrinsic fluorescence in the blue-green spectrum (400–550 nm), which overlaps with common assay readouts like Coumarin or Fluorescein. Furthermore, their hydrophobicity can lead to promiscuous inhibition via colloidal aggregation.

Workflow: Filtering Artifacts

Before enzymatic profiling, compounds must undergo a structural and physical "health check."

Figure 1: Decision matrix for validating oxazole derivatives prior to kinetic analysis.

Detailed Protocol: Fluorescence-Based Kinase Inhibition Assay

This protocol is optimized for oxazoles, incorporating steps to nullify autofluorescence and solubility issues. It uses a FRET-based format (e.g., LanthaScreen or Z'-LYTE), which is more robust than intensity-based assays, but still requires controls.

Reagents & Equipment[2][3][4]

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

-

Detergent: 0.01% Triton X-100 (Critical for preventing oxazole aggregation).

-

Reducing Agent: 2 mM DTT (Freshly added).

-

Oxazole Stock: 10 mM in 100% DMSO.

-

Detection: Plate reader capable of TR-FRET (Excitation 340 nm, Emission 495/520 nm).

Step-by-Step Methodology

Step 1: Compound Preparation & "Pre-Read"

-

Prepare a 3-fold serial dilution of the oxazole derivative in 100% DMSO.

-

Dilute 1:100 into Kinase Buffer (Final DMSO concentration: 1%).

-

Crucial Step: Dispense 5 µL of diluted compound into the assay plate (384-well, black, low-volume).

-

Autofluorescence Scan: Read the plate at the assay's excitation/emission wavelengths before adding enzyme or substrate.[2]

-

Criterion: If signal > 20% of the positive control signal, the compound is an optical interferer. Switch to a Red-Shifted assay (e.g., Alexa Fluor 647).

-

Step 2: Enzyme Reaction Assembly

-

Add 5 µL of Kinase Enzyme (at 2x final concentration) to the wells.

-

Pre-Incubation: Incubate compound and enzyme for 15 minutes at Room Temperature (RT).

-

Why? Oxazoles are rigid molecules. Pre-incubation ensures equilibrium binding, especially for slow-binding Type II inhibitors.

-

-

Initiate reaction by adding 2.5 µL of ATP/Substrate peptide mix (at 4x final concentration).

-

Note: ATP concentration should be at

(apparent) to allow competitive inhibition detection.

-

Step 3: Termination and Detection

-

Incubate for 60 minutes at RT (protected from light).

-

Add 12.5 µL of Development Reagent (EDTA + Phospho-specific Antibody).

-

Incubate for 1 hour.

-

Read TR-FRET signal.

Step 4: Data Normalization

Calculate % Inhibition using the formula:

Kinetic Characterization: Determining Mode of Inhibition

Once a "hit" is validated, you must determine if the oxazole is competitive (active site binder) or non-competitive (allosteric).

Protocol: ATP-Competition Matrix

-

Vary Oxazole concentration (0, 0.5x, 1x, 2x, 4x

). -

Vary ATP concentration (0.2x, 0.5x, 1x, 2x, 5x, 10x

). -

Measure initial velocity (

). -

Plot data using the Lineweaver-Burk method (Double Reciprocal).

Logic for Interpretation[2][6][7]

Figure 2: Diagnostic logic for determining the Mechanism of Action (MOI) based on kinetic plots.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Steep Hill Slope (> 2.0) | Colloidal Aggregation | Add 0.01% Triton X-100 or Tween-20. Re-test. If activity is lost, the compound is a promiscuous aggregator (PAINS). |

| High Background Fluorescence | Oxazole Autofluorescence | Switch to a red-shifted fluorophore (e.g., TR-FRET with Terbium/Phycoerythrin) or use a radiometric assay ( |

| Inhibition drops over time | Compound Instability | Oxazoles can be susceptible to ring-opening hydrolysis in highly acidic/basic buffers. Verify stability via LC-MS after 2 hours in buffer. |

| Flat Dose-Response (No IC50) | Precipitation | Check solubility limit. The compound may have precipitated at high concentrations. Limit top concentration to 10 µM. |

References

-

Oxazole Scaffold in Medicinal Chemistry

-

Kinase Inhibition Mechanisms

-

Roskoski, R. (2015). "Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites." Pharmacological Research. Link

-

-

Assay Interference & Aggregation

-

Thorne, N., Auld, D. S., & Inglese, J. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology. Link

-

-

Fluorescence Interference Protocols

-

Simeonov, A., & Davis, M. I. (2015). "Interference with Fluorescence and Absorbance." Assay Guidance Manual (NCBI). Link

-

-

Oxazole-DNA Intercalation (Specificity Context)

-

Bennink, M. L., et al. (2001). "Interaction of Oxazole Yellow Dyes with DNA." Biophysical Journal. Link

-

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxazole Ring Closure

Welcome to the Technical Support Center for Oxazole Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during oxazole ring closure reactions. This resource moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, providing both immediate solutions and the scientific rationale behind them.

Question 1: My Robinson-Gabriel synthesis is resulting in a very low yield and a significant amount of black, tar-like byproduct. What is the likely cause and how can I fix it?

Answer:

This is a classic issue in Robinson-Gabriel synthesis and almost always points to reaction conditions that are too harsh for your substrate.[1] The traditional use of strong cyclodehydrating agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) at high temperatures can lead to substrate decomposition and polymerization, resulting in charring.[1][2][3]

Causality & Expert Recommendations:

-

Re-evaluate Your Dehydrating Agent: The choice of dehydrating agent is the most critical parameter.[2] Strong mineral acids are often a sledgehammer when a more precise tool is needed.

-

Immediate Solution: Switch to a milder reagent. Polyphosphoric acid (PPA) is known to provide better yields, often in the 50-60% range, by promoting cyclization at a more controlled rate.[3][4][5]

-

Advanced Strategy: For sensitive substrates, consider modern reagents that operate under neutral or milder conditions. A two-step protocol using Dess-Martin periodinane for oxidation followed by a cyclodehydration with triphenylphosphine and iodine is highly effective.[1][6] Trifluoroacetic anhydride (TFAA) is another excellent alternative.[1]

-

-

Optimize Reaction Temperature: High temperatures accelerate not only the desired reaction but also decomposition pathways.

-

Solution: Lower the reaction temperature. Find the minimum temperature required for conversion by monitoring the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

-

Minimize Reaction Time: Prolonged exposure to even moderately harsh conditions can degrade both starting material and product.

Table 1: Comparison of Common Dehydrating Agents for Robinson-Gabriel Synthesis

| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |

| H₂SO₄, POCl₃, PCl₅ | High Temperature | Inexpensive, powerful | Low yields, harsh, significant byproduct/tar formation[2][3] |

| Polyphosphoric Acid (PPA) | Moderate to High Temp | Higher yields (50-60%), less charring than H₂SO₄[2][4] | Viscous, can be difficult to work with |

| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents, RT to Reflux | Mild conditions, suitable for solid-phase synthesis[1][6] | Expensive, can be highly reactive |

| Dess-Martin Periodinane / I₂, PPh₃, Et₃N | CH₂Cl₂, Room Temp | Very mild, high yields, good for sensitive substrates[1][6] | Multi-step, requires stoichiometric reagents |

Question 2: I'm attempting a Van Leusen synthesis, but the reaction is incomplete, with a lot of unreacted aldehyde and TosMIC remaining. How can I drive the reaction to completion?

Answer:

An incomplete Van Leusen reaction typically stems from inefficient deprotonation of the tosylmethyl isocyanide (TosMIC) or the presence of impurities that quench the reaction.

Causality & Expert Recommendations:

-

Base Selection and Stoichiometry: The crucial first step is the abstraction of a proton from the active methylene group of TosMIC.[7] If the base is too weak or not present in sufficient quantity, this equilibrium will not favor the reactive carbanion.

-

Immediate Solution: Use a sufficiently strong base. Potassium carbonate (K₂CO₃) in refluxing methanol is common and effective.[7][8] For more stubborn cases, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF is an excellent choice.[7][9] Ensure you are using at least one full equivalent of the base.

-

-

Ensure Anhydrous Conditions: Water will protonate the TosMIC carbanion, effectively killing the reaction.

-

Solution: Use anhydrous solvents. Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

-

-

Purity of Starting Materials: Impurities in the aldehyde (e.g., the corresponding carboxylic acid from air oxidation) can neutralize the base.

-

Solution: Purify the aldehyde before use, for example, by distillation or column chromatography.[7] Use fresh, high-quality TosMIC.

-

Troubleshooting Workflow for Incomplete Van Leusen Synthesis

Caption: Troubleshooting workflow for an incomplete Van Leusen synthesis.

Question 3: My Van Leusen reaction is producing a significant side product that complicates purification. What could it be?

Answer:

Side product formation in the Van Leusen synthesis is often predictable based on your choice of solvent and the reactivity of your aldehyde.

Causality & Expert Recommendations:

-

Formation of 4-Alkoxy-2-oxazoline: This is a very common byproduct when using a primary alcohol (like methanol or ethanol) as the solvent.[7][9] The alcohol can act as a nucleophile and get trapped in the intermediate.

-

Solution: Carefully control the stoichiometry of the alcohol. If using it as a co-solvent, limit it to 1-2 equivalents.[9] Alternatively, switch to an aprotic solvent system (e.g., THF with t-BuOK) to eliminate this possibility entirely.

-

-

Aldehyde Polymerization: Under strongly basic conditions, reactive aldehydes (especially those without α-protons) can undergo self-condensation or polymerization.[9]

-

Solution: Add the aldehyde slowly and dropwise to the reaction mixture containing the deprotonated TosMIC.[7] Maintaining a low instantaneous concentration of the aldehyde suppresses these side reactions.

-

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing an oxazole ring?

There are several classical and modern methods, with the Robinson-Gabriel and Van Leusen syntheses being two of the most robust and widely used.[9]

-

Robinson-Gabriel Synthesis: Involves the cyclodehydration of a 2-acylamino-ketone. It is a powerful method for creating 2,4,5-trisubstituted oxazoles.[6][9]

-

Van Leusen Oxazole Synthesis: A one-pot reaction utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base. It is particularly useful for synthesizing 5-substituted and 4,5-disubstituted oxazoles.[8][9][10]

-

Fischer Oxazole Synthesis: A classical method that reacts a cyanohydrin with an aldehyde using anhydrous HCl.[4][11]

-

Bredereck Reaction: Synthesizes oxazoles by reacting α-haloketones with amides.[12][13]

-

Modern Metal-Catalyzed Methods: Newer approaches, such as those using copper or gold catalysts, offer high efficiency and can be performed under mild conditions.[12][14]

Q2: How do I choose the best synthetic strategy for my target oxazole?

The optimal method depends on the desired substitution pattern of the oxazole and the availability of starting materials.

Caption: Decision tree for selecting an oxazole synthesis method.

Q3: Are there "green" or milder alternatives to the classical, often harsh, synthesis conditions?

Absolutely. The field has evolved significantly to embrace more environmentally friendly and substrate-tolerant methods.

-

Microwave-Assisted Synthesis: As mentioned, this technique dramatically reduces reaction times and energy consumption, often leading to cleaner products.[3][8]

-

Ionic Liquids: These have been used as recyclable solvents for the Van Leusen synthesis, sometimes improving yields and simplifying product isolation.[3][13][14][15]

-

Catalysis in Water: The Van Leusen reaction has been successfully performed in water at moderate temperatures using β-cyclodextrin as a catalyst, representing a significant green chemistry advancement.[8][15]

-

Metal-Catalyzed Reactions: Many modern copper- or palladium-catalyzed reactions proceed at room temperature with high efficiency, avoiding the need for harsh acids or bases.[12][16]

Experimental Protocols

Protocol 1: Microwave-Assisted Van Leusen Synthesis of a 5-Aryl-1,3-Oxazole

This protocol is adapted from modern procedures that leverage microwave technology for enhanced efficiency.[4][8]

-

Preparation: In a microwave-safe reaction vial, combine the aromatic aldehyde (1.0 mmol), TosMIC (1.0 mmol, 1.0 eq), and potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq).

-

Solvent Addition: Add 5 mL of anhydrous methanol to the vial.

-

Reaction: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100 °C for 15-30 minutes. Monitor the reaction progress by TLC.

-

Workup: After cooling the reaction to room temperature, filter the mixture to remove the inorganic base (K₂CO₃).

-

Isolation: Remove the methanol from the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-1,3-oxazole.

Protocol 2: Robinson-Gabriel Synthesis using Polyphosphoric Acid (PPA)

This protocol uses a milder dehydrating agent than traditional sulfuric acid to improve yields.[2][4]

-

Preparation: Place the 2-acylamino-ketone (1.0 mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Add polyphosphoric acid (PPA) (approx. 10 times the weight of the ketone) to the flask.

-

Reaction: Heat the mixture with stirring to 130-150 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Allow the mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization & Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).

- A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). BenchChem.

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI. [Link]

- Technical Support Center: Optimization of 4-Alkyl-1,3-Oxazole Form

- Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis. (2025). BenchChem.

- Oxazole Synthesis: A Technical Support Center for Common Side Reactions. (2025). BenchChem.

-

Oxazole chemistry. A review of recent advances. (1981). Academia.edu. [Link]

- Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2021). Indian Journal of Pharmaceutical Sciences.

- Optimizing reaction conditions for the synthesis of 2-(p-Tolyl)

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

- One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. (2025).

- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.

-

Robinson–Gabriel synthesis. Wikipedia. [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

-

Fischer oxazole synthesis. Wikipedia. [Link]

- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. ijpsonline.com [ijpsonline.com]

- 14. 1,3-Oxazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Troubleshooting crystallization of aromatic carboxylate compounds

Technical Support Center: Aromatic Carboxylate Crystallization

Subject: Troubleshooting Guide for Aromatic Carboxylate Compounds (APIs & Intermediates) From: Dr. A. Vance, Senior Application Scientist To: R&D Team / Process Development Group

Introduction: The "Brick and Mortar" Challenge

Welcome to the technical support center. Crystallizing aromatic carboxylates (e.g., benzoic acid derivatives, ibuprofen, salicylic acid analogs) presents a unique dual-challenge. You are fighting two competing forces:

-

π-π Stacking (The Bricks): The aromatic rings want to stack flat, often leading to rapid, uncontrolled nucleation or needle-like growth.

-

Hydrogen Bonding (The Mortar): The carboxyl group (-COOH) strongly desires to form cyclic dimers (homodimers) or bond with solvents (heterodimers).

When these forces are unbalanced, you encounter the "UnHoly Trinity" of crystallization failures: Oiling Out , Gelation , and Unfilterable Needles . This guide addresses these specific failure modes using field-proven protocols.

Module 1: The "Oiling Out" Crisis (Liquid-Liquid Phase Separation)

Symptom: You cool your reaction, but instead of crystals, you see oily droplets forming on the flask walls or a milky emulsion. Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the metastable limit for liquid separation is crossed before the limit for crystallization. This is common in aromatic carboxylates because their melting points are often depressed by impurities or solvents to below the crystallization temperature.

Troubleshooting Protocol: The De-Oiling Workflow

Do not filter the oil! You will lose your product. Follow this logic gate:

Figure 1: Decision matrix for remediation of Liquid-Liquid Phase Separation (LLPS).

Detailed Remediation Steps:

-

The Temperature Cycle (Surge Protocol):

-

Re-heat the mixture until the oil dissolves back into a single phase.

-

Add seed crystals (0.5 - 1.0 wt%) at a temperature higher than where the oil previously appeared.

-

Why? Seeding bypasses the high energy barrier of nucleation. The oil phase is metastable; providing a crystal surface allows the solute to deposit as a solid rather than an oil [1].

-

-

Solvent Dielectric Adjustment:

-

Aromatic acids often oil out in mixed aqueous solvents (e.g., Ethanol/Water).

-

Action: Increase the ratio of the organic solvent. Water acts as a strong anti-solvent that pushes the hydrophobic aromatic rings together too fast.

-

Module 2: Polymorphism & Solvate Control

Symptom: The XRPD pattern changes between batches, or the melting point drifts. Diagnosis: Aromatic carboxylates exhibit Conformational Polymorphism . The -COOH group can rotate, and the molecules can pack as Carboxylic Dimers (Head-to-Head) or Catemers (Chains).

The "Rule of Stages" Trap: According to Ostwald’s Rule of Stages, the least stable polymorph (highest energy, highest solubility) often crystallizes first. For aromatic acids, this is frequently a solvated form or a metastable catemer.

Solvent Selection Guide for Polymorph Control

Use this table to steer the hydrogen-bonding motif of your crystal:

| Solvent Class | Interaction Type | Effect on Aromatic Carboxylates | Risk |

| Non-Polar (Toluene, Heptane) | None | Promotes Carboxylic Dimers (Cyclic). Usually yields the most stable, high-melting form. | Low solubility; requires high volumes. |

| H-Bond Acceptors (Acetone, THF) | Disrupts Dimers | Breaks acid-acid dimers. Promotes Catemers or Solvates. | High risk of solvate formation. |

| Protic (Alcohols, Water) | Donor & Acceptor | Competes aggressively. Can lead to metastable forms or hydrates. | Variable. Good for yield, bad for predictability. |

Experimental Validation (Slurry Conversion): If you suspect you have the wrong polymorph:

-

Create a saturated suspension of your solid in a non-solvating solvent (e.g., Heptane or Toluene).

-

Stir at 5-10°C below the melting point for 24-48 hours.

-

Mechanism: The system will thermodynamically drive toward the most stable form (lowest solubility) via "Ostwald Ripening" [2].

Module 3: Morphology (The "Needle" Problem)

Symptom: Filtration takes hours; the filter cake cracks; the dried powder is fluffy and has poor flow. Diagnosis: Uncontrolled growth along the π-stacking axis. Aromatic rings stack like plates. If they stack too fast in one direction, you get needles.

The Solution: Poison the Fast Face You need an additive that binds to the fastest-growing face of the crystal and slows it down, forcing the crystal to grow wider (lower aspect ratio).

Protocol: Additive-Mediated Growth

-

Target: Benzoic Acid derivatives.

-

Additive: Use a structurally similar acid with a "blocker" tail (e.g., if crystallizing Benzoic Acid, add 1-5 mol% of p-Toluic acid or Oleic acid) [3].

-

Mechanism: The additive incorporates into the lattice but its tail sterically hinders the arrival of the next layer of molecules, effectively "capping" the needle tip.

Module 4: Reactive Crystallization (pH Control)

Symptom: Yield is inconsistent; sudden precipitation traps impurities. Diagnosis: Aromatic carboxylates have steep pH-solubility curves. A small drop in pH (near the pKa) causes a massive drop in solubility (supersaturation spike).

The Buffer-Mediated Approach

Do not use strong mineral acids (HCl) for direct acidification if you want quality crystals. Use a buffer system to control the supersaturation release.

Figure 2: Reactive crystallization workflow using buffer exchange rather than direct acid dumping.

Calculation:

Use the Henderson-Hasselbalch equation to predict the pH required for onset of nucleation:

References

-

Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000. Link

- Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press, 2002. (Foundational text on Ostwald Ripening and Slurry Conversion).

-

Davey, R. J., et al. "Habit Modification of Succinic Acid Crystals Grown from Different Solvents."[2] Journal of Crystal Growth, 1982.[2] Link

-

Mettler Toledo. "Metastable Zone Width (MSZW) in Crystallization." Technical Whitepaper. Link

-

Togkalidou, T., et al. "Solvent-mediated polymorphic transformation of sulfamerazine." Journal of Pharmaceutical Sciences, 2001. Link

Sources

Navigating the Chasm: A Technical Support Center for Scaling Up Research Chemicals

From the desk of a Senior Application Scientist